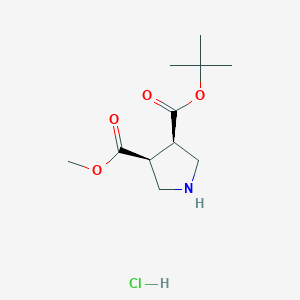
rac-3-tert-butyl4-methyl(3R,4S)-pyrrolidine-3,4-dicarboxylatehydrochloride,cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-3-tert-butyl 4-methyl (3R,4S)-pyrrolidine-3,4-dicarboxylate hydrochloride, cis: is a chemical compound with a molecular weight of 265.7 g/mol . This compound is known for its unique structure and properties, making it valuable for advanced research and various applications .
Méthodes De Préparation
The preparation of rac-3-tert-butyl 4-methyl (3R,4S)-pyrrolidine-3,4-dicarboxylate hydrochloride, cis involves several synthetic routes and reaction conditions. The synthesis typically includes the following steps:
Formation of the pyrrolidine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of tert-butyl and methyl groups: These groups are introduced through alkylation reactions using suitable reagents.
Formation of dicarboxylate groups:
Hydrochloride formation: The final step involves the conversion of the compound to its hydrochloride salt form through reaction with hydrochloric acid.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Analyse Des Réactions Chimiques
rac-3-tert-butyl 4-methyl (3R,4S)-pyrrolidine-3,4-dicarboxylate hydrochloride, cis undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and acidic or basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
rac-3-tert-butyl 4-methyl (3R,4S)-pyrrolidine-3,4-dicarboxylate hydrochloride, cis has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of rac-3-tert-butyl 4-methyl (3R,4S)-pyrrolidine-3,4-dicarboxylate hydrochloride, cis involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
rac-3-tert-butyl 4-methyl (3R,4S)-pyrrolidine-3,4-dicarboxylate hydrochloride, cis can be compared with other similar compounds, such as:
rac-3-tert-butyl 4-methyl (3R,4S)-pyrrolidine-3,4-dicarboxylate: This compound lacks the hydrochloride salt form.
rac-3-tert-butyl 4-methyl (3R,4S)-pyrrolidine-3,4-dicarboxylate, trans: This compound has a different stereochemistry.
rac-3-tert-butyl 4-methyl (3R,4S)-pyrrolidine-3,4-dicarboxylate, cis: This compound may have different substituents or functional groups.
The uniqueness of rac-3-tert-butyl 4-methyl (3R,4S)-pyrrolidine-3,4-dicarboxylate hydrochloride, cis lies in its specific structure and properties, which make it valuable for various applications.
Propriétés
Formule moléculaire |
C11H20ClNO4 |
|---|---|
Poids moléculaire |
265.73 g/mol |
Nom IUPAC |
3-O-tert-butyl 4-O-methyl (3R,4S)-pyrrolidine-3,4-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C11H19NO4.ClH/c1-11(2,3)16-10(14)8-6-12-5-7(8)9(13)15-4;/h7-8,12H,5-6H2,1-4H3;1H/t7-,8+;/m1./s1 |
Clé InChI |
WYJKCCURNBFTFX-WLYNEOFISA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@H]1CNC[C@H]1C(=O)OC.Cl |
SMILES canonique |
CC(C)(C)OC(=O)C1CNCC1C(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,8-Dioxaspiro[5.5]undecan-4-amine hydrochloride](/img/structure/B13523774.png)
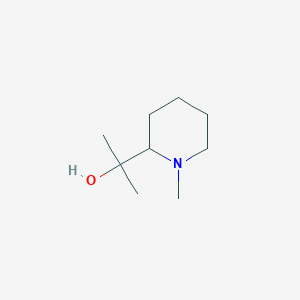
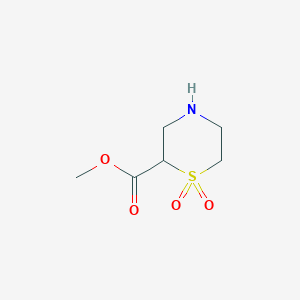
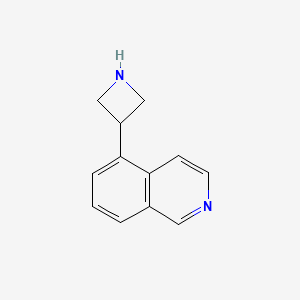
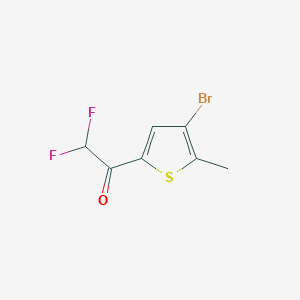
![5-Oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B13523817.png)
![1-[1-(3-Chloro-4-fluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13523818.png)
![5-(Hydroxymethyl)-2-methyl-4-{[2-(pyrazin-2-yl)hydrazin-1-ylidene]methyl}pyridin-3-ol](/img/structure/B13523821.png)
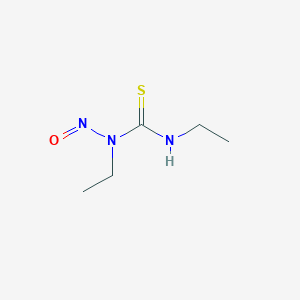
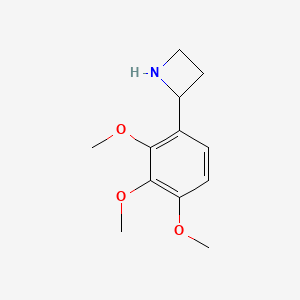
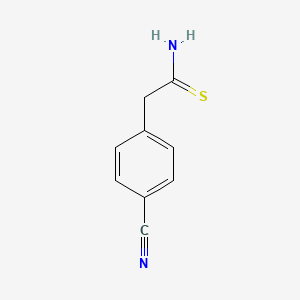
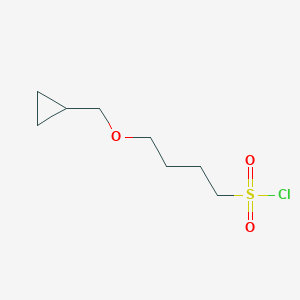
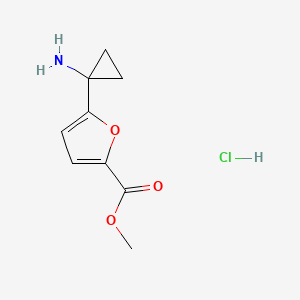
![(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanedioicacid](/img/structure/B13523844.png)
